molecular formula C18H16N2O8 B14612436 Bis(4-nitrobenzyl) succinate CAS No. 58265-86-4

Bis(4-nitrobenzyl) succinate

Cat. No.: B14612436
CAS No.: 58265-86-4
M. Wt: 388.3 g/mol
InChI Key: CTSIAVDIJRBHQL-UHFFFAOYSA-N
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Description

Bis(4-nitrobenzyl) succinate is an organic compound that features two 4-nitrobenzyl groups attached to a succinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrobenzyl) succinate typically involves the reaction of succinic acid with 4-nitrobenzyl alcohol in the presence of a dehydrating agent. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of coupling agents like DCC can be scaled up for industrial applications. The choice of solvent, temperature, and reaction time would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrobenzyl) succinate can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: The reduction of nitro groups yields bis(4-aminobenzyl) succinate.

    Substitution: Depending on the nucleophile used, various substituted benzyl succinates can be formed.

Scientific Research Applications

Bis(4-nitrobenzyl) succinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-nitrobenzyl) succinate involves the cleavage of the nitrobenzyl groups under specific conditions, such as enzymatic reduction. The nitro groups are reduced to amino groups, which can then participate in further chemical reactions. This property makes it useful in controlled release applications where the release of active compounds is triggered by specific stimuli .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) carbonate: Similar in structure but with carbonate instead of succinate.

    4-Nitrobenzyl alcohol: A simpler compound with only one nitrobenzyl group.

Uniqueness

Bis(4-nitrobenzyl) succinate is unique due to its dual nitrobenzyl groups attached to a succinate backbone, providing multiple reactive sites for chemical modifications. This makes it more versatile compared to simpler compounds like 4-nitrobenzyl alcohol .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for multiple chemical modifications, making it valuable in research and industrial applications.

Properties

CAS No.

58265-86-4

Molecular Formula

C18H16N2O8

Molecular Weight

388.3 g/mol

IUPAC Name

bis[(4-nitrophenyl)methyl] butanedioate

InChI

InChI=1S/C18H16N2O8/c21-17(27-11-13-1-5-15(6-2-13)19(23)24)9-10-18(22)28-12-14-3-7-16(8-4-14)20(25)26/h1-8H,9-12H2

InChI Key

CTSIAVDIJRBHQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CCC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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